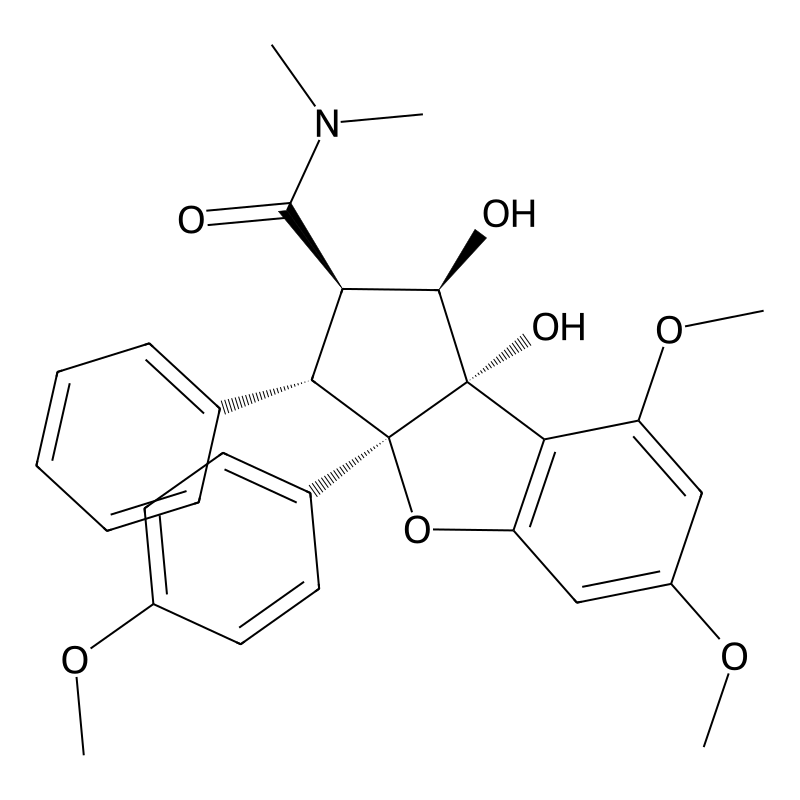

Rocaglamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Rocaglamide is a naturally occurring compound found in various plants, most notably in those belonging to the genus Aglaia []. Scientific research into Rocaglamide focuses on its potential applications in cancer treatment. Here's a breakdown of its key areas of investigation:

Inducing Apoptosis in Cancer Cells

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or unwanted cells. Rocaglamide has been shown to induce apoptosis in various cancer cell lines []. Studies suggest it works by:

- Suppression of c-FLIP: This protein inhibits the cell death pathway. Rocaglamide can downregulate c-FLIP expression, making cancer cells more susceptible to apoptosis.

- Activation of Caspase Pathways: Caspases are enzymes critical for apoptosis. Rocaglamide has been shown to activate caspase-3 and caspase-8, leading to cell death in cancer cells [].

Rocaglamide is a natural product belonging to the flavagline class of compounds, first isolated in 1982 from the leaves of Aglaia rimosa, a plant native to Taiwan. Its chemical structure features a cyclopenta[b]benzofuran core, characterized by a complex arrangement of fused rings that contribute to its biological activity. Rocaglamide has garnered attention for its diverse pharmacological properties, including anticancer, anti-inflammatory, and insecticidal activities. The compound's name reflects its origin from the Republic of China and its amide structure derived from the Aglaia species .

- Rocaglamide's anti-cancer properties are attributed to its ability to inhibit protein synthesis in cancer cells [, ].

- It achieves this by binding to the translation initiation factor eIF4A, preventing it from initiating the translation process required for protein production [].

- Additionally, Rocaglamide may interfere with other cellular processes like NF-κB activation, a key pathway in inflammation and cancer development [].

- Cycloaddition Reactions: Rocaglamide can be synthesized through [3 + 2] cycloaddition reactions involving 3-hydroxyflavone and methyl cinnamate, which leads to the formation of derivatives with potential biological activity .

- Reduction Reactions: The compound can be reduced to yield derivatives like methyl rocaglate and rocaglaol through selective reduction processes .

- Nazarov Cyclization: This reaction has been employed in synthetic pathways to construct the tricyclic core of rocaglamide efficiently .

Rocaglamide exhibits a range of biological activities:

- Anticancer Activity: It has shown potent antiproliferative effects against various human cancer cell lines at nanomolar concentrations. Rocaglamide inhibits protein synthesis by targeting translation initiation factors such as eIF4A, leading to apoptosis in tumor cells through multiple mechanisms, including the activation of pro-apoptotic proteins and inhibition of anti-apoptotic factors .

- Insecticidal Properties: The compound has demonstrated significant insecticidal activity, making it a candidate for agricultural applications against pests .

- Anti-inflammatory Effects: Rocaglamide also exhibits anti-inflammatory properties, contributing to its potential therapeutic applications in inflammatory diseases .

The synthesis of rocaglamide has been approached through various methodologies:

- Total Synthesis by Barry Trost (1990): Trost's method remains notable for achieving enantioselective synthesis using an intermolecular Michael addition followed by intramolecular reductive cyclization .

- Recent Advances: More recent synthetic approaches have focused on improving yields and efficiency, utilizing techniques like Nazarov cyclization and photochemical methods for generating intermediates .

Rocaglamide's unique properties have led to various applications:

- Pharmaceutical Development: Due to its anticancer and anti-inflammatory activities, rocaglamide is being explored as a lead compound in drug development for cancer therapies and treatments for inflammatory conditions .

- Agricultural Use: Its insecticidal properties suggest potential applications in pest control within agricultural settings, providing a natural alternative to synthetic pesticides .

Studies on rocaglamide interactions reveal its complex mechanism of action:

- Inhibition of Translation Factors: Rocaglamide binds to eukaryotic translation initiation factors, disrupting protein synthesis pathways critical for cancer cell proliferation. This interaction is pivotal in its anticancer efficacy .

- Signal Pathway Modulation: The compound affects several signaling pathways, including those involving Cdc25A and NF-kappa-B, which are crucial for cell cycle regulation and apoptosis induction in tumor cells .

Rocaglamide shares structural similarities with several other compounds within the flavagline class. Here are some notable comparisons:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Silvestrol | Similar cyclopenta[b]benzofuran core | Anticancer, inhibits eIF4A | More potent than rocaglamide in certain assays |

| Methyl Rocaglate | Methylated version of rocaglamide | Antiproliferative | Enhanced solubility compared to rocaglamide |

| Rocaglaol | Hydroxylated derivative | Anticancer | Exhibits different pharmacokinetic properties |

| Desmethylrocaglamide | Lacks methyl group at C-1 | Similar anticancer activity | Provides insights into structure-activity relationships |

Rocaglamide stands out due to its specific binding affinity for translation initiation factors and its multifaceted biological activities, making it a subject of extensive research in medicinal chemistry and pharmacology .

Rocaglamide was first isolated in 1982 from Aglaia elliptifolia (syn. A. elliptifolia) by Ming Lu King and colleagues during investigations into the antileukemic properties of Meliaceae family plants. This discovery built upon earlier reports of Aglaia species’ traditional medicinal use in Southeast Asia for treating fever, inflammation, and wounds. The genus Aglaia has since been recognized as a rich source of bioactive cyclopenta[b]benzofurans, with over 60 naturally occurring rocaglamide analogs identified by 2006.

The compound’s name derives from its discovery in Taiwan (formerly the Republic of China, ROC) and its structural relationship to Aglaia metabolites. Early pharmacological studies revealed its potent cytotoxicity against leukemia cells, spurring interest in its mechanism of action and synthetic accessibility. Notably, rocaglamide’s isolation marked the beginning of flavagline research, a class now encompassing >150 derivatives across 30+ Aglaia species.

Structural Classification Within Flavagline Natural Products

Rocaglamide belongs to the flavagline family, characterized by a cyclopenta[b]benzofuran core fused with substituted aromatic rings. Its IUPAC name, (-)-(1R,2R,3S,3aR,8bS)-2,3,3a,8b-tetrahydro-1,8b-dihydroxy-6,8-dimethoxy-3a-(4-methoxyphenyl)-N,N-dimethyl-3-phenyl-1H-cyclopenta[b]benzofuran-2-carboxamide, reflects its stereochemical complexity. Key structural features include:

Flavaglines are subdivided into three skeletal types:

- Cyclopenta[b]benzofurans (rocaglamides): Dominant in stem bark/roots.

- Cyclopenta[bc]benzopyrans (aglains): Feature an additional pyran ring.

- Benzo[b]oxepines (forbaglines): Rare, with a seven-membered oxepine ring.

Rocaglamide’s structural uniqueness arises from its:

Eukaryotic Translation Initiation Inhibition via eIF4A Targeting

RNA Helicase Clamping and Polypurine Sequence Selectivity

Rocaglamide exerts its primary molecular mechanism through the selective targeting of eukaryotic translation initiation factor 4A (eIF4A), an ATP-dependent RNA helicase essential for cap-dependent translation initiation [1]. The compound functions as a molecular staple that "clamps" eIF4A onto polypurine-rich RNA sequences, fundamentally altering the normal dynamics of translation initiation [2] [3]. This clamping mechanism represents a unique mode of action wherein rocaglamide does not directly inhibit eIF4A activity but rather stabilizes the protein-RNA complex in a closed conformation, preventing the helicase from performing its normal unwinding function [4].

The sequence selectivity of rocaglamide is critically dependent on the presence of consecutive purine residues in the target RNA. Crystal structure analysis has revealed that rocaglamide preferentially binds to eIF4A1 complexes containing RNA with adjacent adenine and guanine bases, forming a stable ternary complex [1]. This selectivity is achieved through π-π stacking interactions between the aromatic rings of rocaglamide and the purine bases, with the compound showing dramatically reduced affinity for RNA sequences containing pyrimidine bases at these critical positions [2]. The polypurine sequence requirement ensures that rocaglamide does not indiscriminately inhibit all translation but rather targets specific messenger RNA (mRNA) populations with purine-rich 5' untranslated regions (UTRs) [4].

When eIF4A binds to polypurine RNA in the presence of ATP, it adopts a closed conformation that creates a surface-exposed hydrophobic pocket. Rocaglamide wedges into this pocket, forming multiple stabilizing interactions with both the protein and RNA components of the complex [1]. The compound effectively converts the normally dynamic eIF4A helicase into a static RNA-binding protein, preventing ribosome scanning and translation initiation [2]. This mechanism allows rocaglamide to achieve potent translation inhibition even in the presence of abundant eIF4A protein, as the compound exploits the natural RNA-binding cycle of the helicase [5].

Structural Basis of eIF4A1-Rocaglamide-RNA Ternary Complexes

The molecular architecture of the eIF4A1-rocaglamide-RNA ternary complex has been elucidated through high-resolution crystal structure analysis, revealing the precise structural basis for the compound's mechanism of action [1]. The complex consists of eIF4A1 in its closed conformation, bound to polypurine RNA and the non-hydrolyzable ATP analog adenylyl-imidodiphosphate (AMPPNP), with rocaglamide occupying the interfacial binding pocket [6]. The overall structure demonstrates that rocaglamide binding requires the cooperative formation of a bimolecular cavity between the N-terminal domain of eIF4A1 and the kinked RNA substrate [4].

The rocaglamide molecule adopts a well-defined binding pose within the ternary complex, with its three characteristic phenyl rings (designated A, B, and C) making distinct interactions with different components of the complex [1]. Ring A engages in π-π stacking interactions with the adenine base at position 7 of the RNA oligonucleotide, while Ring B similarly stacks with the guanine base at position 8 [6]. These interactions are crucial for the compound's purine selectivity and occur at distances of 3.6-4.0 Å, optimal for aromatic stacking [1]. Ring C serves as the primary protein-binding element, forming π-π stacking interactions with the phenyl ring of Phe163 in eIF4A1 and establishing van der Waals contacts with surrounding residues including Gln195, Gly160, Pro159, Ile199, and Asp198 [4].

The structural analysis has revealed that rocaglamide makes a single hydrogen bond with the protein component of the complex through its C2 dimethyl-carboxamide group, which interacts with the side chain of Gln195 [1]. This hydrogen bond is the sole direct protein-drug interaction and is essential for the compound's binding affinity and specificity [4]. Additionally, rocaglamide forms a hydrogen bond with the RNA component through its hydroxyl group, which contacts the N7 position of the guanine base at position 8 [6]. This RNA-specific interaction contributes to the compound's ability to distinguish between different RNA sequences and is observed at a distance of 2.7-2.9 Å [1].

The kinked conformation of the RNA within the ternary complex is a critical structural feature that enables rocaglamide binding. The RNA adopts a sharp bend between the adenine and guanine bases that interact with the compound, creating the interfacial binding pocket that accommodates the rocaglamide molecule [4]. This kink is induced by the normal RNA-binding activity of eIF4A1 and is stabilized by rocaglamide binding, preventing the helicase from releasing the RNA substrate [1]. The structural basis for rocaglamide resistance in Aglaia species plants, which naturally synthesize the compound, has been identified through comparison with the human eIF4A1 structure. Natural amino acid substitutions at positions 163 (Phe to Leu) and 199 (Ile to Met) in Aglaia eIF4A sequences alter the shape of the binding cavity, preventing rocaglamide from fitting into the interfacial pocket [4].

Cell Cycle Arrest and Apoptosis Induction Pathways

ATM/ATR-Chk1/Chk2 Checkpoint Activation

Rocaglamide treatment triggers a comprehensive activation of DNA damage response pathways, initiating cell cycle arrest through the coordinated activation of ataxia telangiectasia mutated (ATM) and ATM and Rad3-related (ATR) kinases [7]. These phosphatidylinositol 3-kinase-related kinases (PIKKs) serve as central coordinators of the cellular response to DNA damage and replication stress, respectively [8]. Rocaglamide-induced activation of ATM and ATR occurs rapidly, typically within 2-4 hours of treatment, and leads to the phosphorylation and activation of downstream checkpoint kinases Chk1 and Chk2 [7] [8].

The ATM kinase responds primarily to DNA double-strand breaks and is activated by rocaglamide through mechanisms that remain partially elucidated but appear to involve the generation of replication stress secondary to translation inhibition [7]. Once activated, ATM phosphorylates multiple substrate proteins including Chk2 at Thr68, p53 at Ser15, and other effector proteins involved in cell cycle checkpoint control [8]. The parallel activation of ATR kinase occurs in response to single-stranded DNA formation and replication fork stalling, conditions that can arise from the global inhibition of protein synthesis induced by rocaglamide [7]. ATR activation leads to the phosphorylation of Chk1 at Ser317 and Ser345, critical modifications that enhance Chk1 kinase activity and promote its dissociation from chromatin [9].

Checkpoint kinase 1 (Chk1) represents a primary effector of the ATR pathway and plays essential roles in both intra-S phase and G2/M checkpoints [9]. Rocaglamide treatment results in robust Chk1 phosphorylation and activation, leading to the inhibition of cyclin-dependent kinase 2 (CDK2) and CDK1 through phosphorylation of cell division cycle 25A (Cdc25A) and Cdc25C phosphatases [7]. This checkpoint activation prevents cells from progressing through S phase and entering mitosis with damaged or incompletely replicated DNA [9]. Chk1 activation by rocaglamide also contributes to the stabilization of replication forks and the activation of DNA repair mechanisms, although prolonged activation ultimately leads to cell cycle arrest and apoptosis [8].

Checkpoint kinase 2 (Chk2) functions as a key effector of the ATM pathway and contributes to both G1/S and G2/M checkpoint responses [9]. Following rocaglamide treatment, Chk2 undergoes phosphorylation at Thr68 and other sites, leading to its activation and the subsequent phosphorylation of downstream targets including p53, Cdc25A, and BRCA1 [7]. The activation of Chk2 contributes to the stabilization and transcriptional activation of p53, although rocaglamide selectively kills cancer cells while sparing normal cells, suggesting tissue-specific differences in checkpoint responses [10]. The coordinated activation of both Chk1 and Chk2 pathways ensures robust cell cycle arrest and provides multiple mechanisms for preventing cell division in the presence of cellular stress [8].

Modulation of Mcl-1, c-FLIP, and IAP/XIAP Expression

Rocaglamide profoundly affects the expression of key anti-apoptotic proteins through its inhibition of translation initiation, leading to the selective depletion of proteins with short half-lives and high dependence on ongoing protein synthesis [5]. Myeloid cell leukemia 1 (Mcl-1), a critical anti-apoptotic member of the B-cell lymphoma 2 (Bcl-2) family, represents a primary target of rocaglamide action [11]. Mcl-1 protein has an exceptionally short half-life of 2-4 hours and requires continuous translation for maintenance of cellular levels [5]. Treatment with rocaglamide leads to rapid depletion of Mcl-1 protein through translational inhibition, with levels decreasing by 50-70% within 4-8 hours of treatment [11]. This depletion is particularly significant in cancer cells that depend on Mcl-1 for survival, as the protein serves as a critical regulator of mitochondrial membrane permeability and cytochrome c release [5].

Cellular FLICE-like inhibitory protein (c-FLIP) represents another critical target of rocaglamide action, with the compound causing rapid downregulation of both the long (c-FLIPL) and short (c-FLIPS) isoforms [12]. The mechanism of c-FLIP downregulation involves both transcriptional and post-transcriptional components, with rocaglamide inhibiting the nuclear factor of activated T-cells (NF-AT) pathway that normally drives c-FLIP expression [13]. Additionally, rocaglamide's inhibition of translation initiation prevents the synthesis of new c-FLIP proteins, leading to rapid depletion due to the protein's short half-life [12]. The loss of c-FLIP expression is functionally significant because these proteins normally inhibit caspase-8 activation at the death-inducing signaling complex (DISC), and their depletion sensitizes cells to death receptor-mediated apoptosis [14].

The inhibitor of apoptosis protein (IAP) family, including X-linked inhibitor of apoptosis protein (XIAP), represents additional targets of rocaglamide-mediated translational inhibition [15]. XIAP is the most potent caspase inhibitor among the IAP family members, directly binding and inhibiting caspases-3, -7, and -9 through its baculovirus IAP repeat (BIR) domains [15]. Rocaglamide treatment leads to decreased XIAP expression through translational inhibition, with protein levels declining over 6-12 hours [16]. This depletion is particularly important in cancer cells that overexpress XIAP as a mechanism of apoptosis resistance [15]. The coordinated downregulation of multiple IAP family members by rocaglamide creates a cellular environment permissive for apoptosis execution, as the normal inhibitory constraints on caspase activation are removed [16].

The temporal dynamics of anti-apoptotic protein depletion by rocaglamide follow a predictable pattern based on protein half-lives and translation dependence [5]. c-FLIP proteins, with half-lives of 2-6 hours, are depleted most rapidly, followed by Mcl-1 (4-8 hours), and then IAP family members (6-12 hours) [12]. This sequential depletion creates a cascade of apoptotic sensitization, first through death receptor pathway activation (c-FLIP loss), then through mitochondrial pathway activation (Mcl-1 loss), and finally through caspase pathway disinhibition (IAP loss) [5]. The selectivity of rocaglamide for cancer cells versus normal cells may be explained by the differential dependence of these cell types on anti-apoptotic proteins for survival, with cancer cells typically requiring higher levels of these proteins to maintain viability [10].

Metabolic Reprogramming Effects

HSF1-TXNIP Axis and Glucose Uptake Inhibition

Rocaglamide exerts profound effects on cellular metabolism through its modulation of the heat shock factor 1 (HSF1) - thioredoxin-interacting protein (TXNIP) regulatory axis, fundamentally altering glucose metabolism in cancer cells [17]. Under normal conditions, cancer cells exhibit hyperactivated HSF1 signaling that supports the anabolic demands of rapid proliferation, including enhanced glucose uptake and glycolytic flux [18]. HSF1 activation in malignant cells coordinates multiple metabolic processes, including the transcriptional suppression of TXNIP, a potent negative regulator of glucose transport [17]. Rocaglamide treatment disrupts this metabolic programming by inhibiting HSF1 activation through its effects on translation initiation, leading to the derepression of TXNIP expression and subsequent metabolic reprogramming [18].

The mechanism by which rocaglamide inhibits HSF1 activation involves the disruption of translational flux that normally maintains HSF1 in its active state [17]. In cancer cells, enhanced protein synthesis drives HSF1 activation through mechanisms that remain partially understood but appear to involve the ribosome functioning as a central information hub conveying metabolic status to transcriptional regulators [18]. Rocaglamide's inhibition of translation initiation disrupts this signaling, leading to rapid inactivation of HSF1 and the consequent upregulation of TXNIP expression [17]. This effect is observed across diverse cancer cell types and occurs within 4-8 hours of treatment, representing a direct link between translation inhibition and metabolic reprogramming [18].

TXNIP upregulation represents a critical component of rocaglamide's metabolic effects, as this protein serves as a master regulator of glucose homeostasis [19]. Under normal physiological conditions, TXNIP functions as a glucose-sensitive switch that modulates cellular glucose uptake in response to nutrient availability [20]. In cancer cells, TXNIP expression is typically suppressed to support enhanced glucose uptake required for rapid proliferation [21]. Rocaglamide treatment reverses this suppression, leading to 2-4 fold increases in TXNIP mRNA and protein levels [17]. The mechanism of TXNIP upregulation involves rocaglamide's interference with c-MYC binding to the TXNIP promoter, preventing the transcriptional repression normally mediated by this oncogene [19].

The functional consequences of TXNIP upregulation include dramatic reductions in glucose uptake capacity through multiple mechanisms [22]. TXNIP directly interacts with glucose transporter 1 (GLUT-1) to promote its endocytosis and degradation, reducing the number of glucose transporters available at the cell surface [20]. Additionally, TXNIP can interact with GLUT-4 transporters in certain cell types, further limiting glucose uptake capacity [20]. Rocaglamide treatment leads to 60-80% reductions in GLUT-1 protein levels and corresponding decreases in glucose uptake rates of 50-70% [22]. These effects are accompanied by significant reductions in lactate production (40-60%) and overall glycolytic flux, representing a reversal of the Warburg effect characteristic of cancer cells [17].

The coordinate effects of rocaglamide on glucose metabolism extend beyond glucose transport to include the modulation of key glycolytic enzymes [19]. Hexokinase 2 (HK2), the rate-limiting enzyme of glycolysis, is downregulated by rocaglamide through interference with c-MYC transcriptional activity [19]. c-MYC normally binds to conserved E-box sequences in the HK2 promoter to drive expression, but rocaglamide treatment disrupts this binding, leading to decreased HK2 levels [19]. Similarly, other glycolytic enzymes including pyruvate kinase M2 (PKM2) are downregulated through rocaglamide's general inhibition of protein synthesis [22]. The coordinated downregulation of multiple glycolytic enzymes creates a metabolic environment that is incompatible with rapid cell proliferation and contributes to the growth inhibitory effects of rocaglamide [22].

The selectivity of rocaglamide's metabolic effects for cancer cells versus normal cells reflects fundamental differences in metabolic programming between these cell types [17]. Cancer cells typically exhibit constitutive HSF1 activation and TXNIP suppression to support their enhanced metabolic demands, making them particularly vulnerable to rocaglamide-mediated metabolic reprogramming [18]. Normal cells, which maintain more balanced metabolic homeostasis, are less dependent on HSF1 activation and may be less affected by rocaglamide treatment [17]. This differential sensitivity provides a potential therapeutic window for rocaglamide-based cancer therapy, as the compound can selectively target the aberrant metabolism of cancer cells while sparing normal cellular metabolism [18].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Mechanism of Action

Other CAS

Wikipedia

Dates

2: Duong NT, Edrada-Ebel R, Ebel R, Lin W, Duong AT, Dang XQ, Nguyen NH, Proksch P. New rocaglamide derivatives from Vietnamese Aglaia species. Nat Prod Commun. 2014 Jun;9(6):833-4. PubMed PMID: 25115092.

3: Pan L, Woodard JL, Lucas DM, Fuchs JR, Kinghorn AD. Rocaglamide, silvestrol and structurally related bioactive compounds from Aglaia species. Nat Prod Rep. 2014 Jul;31(7):924-39. doi: 10.1039/c4np00006d. Epub 2014 May 2. Review. PubMed PMID: 24788392; PubMed Central PMCID: PMC4091845.

4: Becker MS, Schmezer P, Breuer R, Haas SF, Essers MA, Krammer PH, Li-Weber M. The traditional Chinese medical compound Rocaglamide protects nonmalignant primary cells from DNA damage-induced toxicity by inhibition of p53 expression. Cell Death Dis. 2014 Jan 16;5:e1000. doi: 10.1038/cddis.2013.528. PubMed PMID: 24434508; PubMed Central PMCID: PMC4040689.

5: Neumann J, Boerries M, Köhler R, Giaisi M, Krammer PH, Busch H, Li-Weber M. The natural anticancer compound rocaglamide selectively inhibits the G1-S-phase transition in cancer cells through the ATM/ATR-mediated Chk1/2 cell cycle checkpoints. Int J Cancer. 2014 Apr 15;134(8):1991-2002. doi: 10.1002/ijc.28521. Epub 2013 Oct 21. PubMed PMID: 24150948.

6: El-Neketi M, Ebrahim W, Duong NT, Gedara S, Badria F, Saad HE, Müller WE, Proksch P. Cytotoxic rocaglamide derivatives from Aglaia duppereana. Z Naturforsch C. 2013 Jul-Aug;68(7-8):269-74. PubMed PMID: 24066511.

7: Sadlish H, Galicia-Vazquez G, Paris CG, Aust T, Bhullar B, Chang L, Helliwell SB, Hoepfner D, Knapp B, Riedl R, Roggo S, Schuierer S, Studer C, Porco JA Jr, Pelletier J, Movva NR. Evidence for a functionally relevant rocaglamide binding site on the eIF4A-RNA complex. ACS Chem Biol. 2013 Jul 19;8(7):1519-27. doi: 10.1021/cb400158t. Epub 2013 May 7. PubMed PMID: 23614532; PubMed Central PMCID: PMC3796129.

8: Malona JA, Cariou K, Spencer WT 3rd, Frontier AJ. Total synthesis of (±)-rocaglamide via oxidation-initiated Nazarov cyclization. J Org Chem. 2012 Feb 17;77(4):1891-908. doi: 10.1021/jo202366c. Epub 2012 Jan 26. PubMed PMID: 22283818; PubMed Central PMCID: PMC3306619.

9: Rodrigo CM, Cencic R, Roche SP, Pelletier J, Porco JA. Synthesis of rocaglamide hydroxamates and related compounds as eukaryotic translation inhibitors: synthetic and biological studies. J Med Chem. 2012 Jan 12;55(1):558-62. doi: 10.1021/jm201263k. Epub 2011 Dec 19. PubMed PMID: 22128783; PubMed Central PMCID: PMC3263355.

10: Giaisi M, Köhler R, Fulda S, Krammer PH, Li-Weber M. Rocaglamide and a XIAP inhibitor cooperatively sensitize TRAIL-mediated apoptosis in Hodgkin's lymphomas. Int J Cancer. 2012 Aug 15;131(4):1003-8. doi: 10.1002/ijc.26458. Epub 2011 Nov 8. PubMed PMID: 21952919.

11: Cai XH, Xie B, Guo H. Progress in the total synthesis of rocaglamide. ISRN Org Chem. 2011 Apr 4;2011:239817. doi: 10.5402/2011/239817. Review. PubMed PMID: 24052818; PubMed Central PMCID: PMC3767207.

12: Bleumink M, Köhler R, Giaisi M, Proksch P, Krammer PH, Li-Weber M. Rocaglamide breaks TRAIL resistance in HTLV-1-associated adult T-cell leukemia/lymphoma by translational suppression of c-FLIP expression. Cell Death Differ. 2011 Feb;18(2):362-70. doi: 10.1038/cdd.2010.99. Epub 2010 Aug 13. PubMed PMID: 20706274; PubMed Central PMCID: PMC3131883.

13: Malona JA, Cariou K, Frontier AJ. Nazarov cyclization initiated by peracid oxidation: the total synthesis of (+/-)-rocaglamide. J Am Chem Soc. 2009 Jun 10;131(22):7560-1. doi: 10.1021/ja9029736. PubMed PMID: 19445456; PubMed Central PMCID: PMC2732401.

14: Zhu JY, Giaisi M, Köhler R, Müller WW, Mühleisen A, Proksch P, Krammer PH, Li-Weber M. Rocaglamide sensitizes leukemic T cells to activation-induced cell death by differential regulation of CD95L and c-FLIP expression. Cell Death Differ. 2009 Sep;16(9):1289-99. doi: 10.1038/cdd.2009.42. Epub 2009 Apr 17. PubMed PMID: 19373244.

15: Giese MW, Moser WH. Stereoselective synthesis of the rocaglamide skeleton via a silyl vinylketene formation/[4 + 1] annulation sequence. Org Lett. 2008 Oct 2;10(19):4215-8. doi: 10.1021/ol801435j. Epub 2008 Aug 28. PubMed PMID: 18754622.

16: Zhu JY, Lavrik IN, Mahlknecht U, Giaisi M, Proksch P, Krammer PH, Li-Weber M. The traditional Chinese herbal compound rocaglamide preferentially induces apoptosis in leukemia cells by modulation of mitogen-activated protein kinase activities. Int J Cancer. 2007 Oct 15;121(8):1839-46. PubMed PMID: 17565740.

17: Chumkaew P, Kato S, Chantrapromma K. Potent cytotoxic rocaglamide derivatives from the fruits of Amoora cucullata. Chem Pharm Bull (Tokyo). 2006 Sep;54(9):1344-6. PubMed PMID: 16946551.

18: Proksch P, Giaisi M, Treiber MK, Palfi K, Merling A, Spring H, Krammer PH, Li-Weber M. Rocaglamide derivatives are immunosuppressive phytochemicals that target NF-AT activity in T cells. J Immunol. 2005 Jun 1;174(11):7075-84. PubMed PMID: 15905551.

19: Bringmann G, Mühlbacher J, Messer K, Dreyer M, Ebel R, Nugroho BW, Wray V, Proksch P. Cyclorocaglamide, the first bridged cyclopentatetrahydrobenzofuran, and a related "open chain" rocaglamide derivative from Aglaia oligophylla. J Nat Prod. 2003 Jan;66(1):80-5. PubMed PMID: 12542350.

20: Baumann B, Bohnenstengel F, Siegmund D, Wajant H, Weber C, Herr I, Debatin KM, Proksch P, Wirth T. Rocaglamide derivatives are potent inhibitors of NF-kappa B activation in T-cells. J Biol Chem. 2002 Nov 22;277(47):44791-800. Epub 2002 Sep 16. PubMed PMID: 12237314.